![molecular formula C27H27FN2O2 B5019378 1-(3-acetylbenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5019378.png)
1-(3-acetylbenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-acetylbenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide, commonly known as AF-1, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
AF-1 is a selective antagonist of the α7 1-(3-acetylbenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide, which is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. By blocking the α7 this compound, AF-1 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
AF-1 has been shown to modulate various biochemical and physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
AF-1 has several advantages for lab experiments, including its high selectivity and potency for the α7 1-(3-acetylbenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide, which allows for precise modulation of this receptor. However, AF-1 also has limitations, including its low solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on AF-1, including its potential therapeutic applications in various diseases, such as Alzheimer's disease, schizophrenia, and cognitive impairment. Further studies are needed to elucidate the precise mechanisms of action of AF-1 and to optimize its pharmacokinetic properties for clinical use. Additionally, AF-1 may have potential applications in drug discovery and development, as a tool compound for studying the α7 1-(3-acetylbenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide and its role in various physiological and pathological processes.
Synthesemethoden
AF-1 can be synthesized by the reaction of 3-fluoro-3-biphenylcarboxylic acid with acetic anhydride to form 3-acetyl-3'-fluoro-biphenyl. This intermediate is then reacted with piperidine and 4-dimethylaminopyridine to obtain the final product, 1-(3-acetylbenzyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
AF-1 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and cognitive impairment. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and cognitive impairment. AF-1 has also been shown to have antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
1-[(3-acetylphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O2/c1-19(31)22-6-2-5-20(15-22)18-30-13-11-21(12-14-30)27(32)29-26-10-4-8-24(17-26)23-7-3-9-25(28)16-23/h2-10,15-17,21H,11-14,18H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSIXNGKDPRKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.